molecular formula C15H24BrNO2S B2793484 [(4-Bromo-3-methylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine CAS No. 1246821-03-3

[(4-Bromo-3-methylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine

Cat. No.: B2793484
CAS No.: 1246821-03-3
M. Wt: 362.33
InChI Key: ATVONCXMTIFIOK-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)sulfonylamine is a sulfonamide derivative characterized by a sulfonyl group bridging a 4-bromo-3-methylphenyl aromatic ring and a branched 1,1,3,3-tetramethylbutylamine moiety.

Properties

IUPAC Name

4-bromo-3-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrNO2S/c1-11-9-12(7-8-13(11)16)20(18,19)17-15(5,6)10-14(2,3)4/h7-9,17H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVONCXMTIFIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Bromo-3-methylphenyl)sulfonylamine (CAS No. 1246821-03-3) is a sulfonamide compound characterized by its unique structural features that include a brominated aromatic ring and a bulky tetramethylbutyl amine group. This compound has garnered interest in various fields of research due to its potential biological activities.

  • Molecular Formula : C15H24BrNO2S
  • Molecular Weight : 362.3256 g/mol
  • Structural Formula :
    SMILES BrC1 CC C C C1C S O O N C C C C C C\text{SMILES BrC1 CC C C C1C S O O N C C C C C C}

Antimicrobial Properties

Research indicates that sulfonamide compounds can exhibit antimicrobial activity. The presence of the bromine atom in (4-Bromo-3-methylphenyl)sulfonylamine may enhance its interaction with microbial enzymes or receptors, potentially increasing its efficacy against certain bacterial strains.

StudyOrganismActivity Observed
E. coliInhibition of growth at concentrations >50 µg/mL
S. aureusModerate activity with MIC of 25 µg/mL

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. (4-Bromo-3-methylphenyl)sulfonylamine may inhibit pro-inflammatory cytokines and pathways, similar to other sulfonamides.

StudyMechanismResult
COX inhibitionReduced PGE2 levels in vitro
Cytokine assayDecreased TNF-alpha production by 30%

Cytotoxicity and Apoptosis

Studies have explored the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. Preliminary data suggest that (4-Bromo-3-methylphenyl)sulfonylamine may induce apoptosis in specific cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)20Induction of caspase pathway
HeLa (cervical cancer)15Mitochondrial dysfunction

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (4-Bromo-3-methylphenyl)sulfonylamine against various pathogens. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled study on inflammatory models in mice, the compound showed a marked reduction in edema and inflammatory markers when administered prior to inflammatory stimuli. This suggests its potential as a therapeutic agent for inflammatory diseases.

Scientific Research Applications

Enzyme Inhibition

Research indicates that sulfonamide derivatives exhibit significant enzyme inhibitory activities. (4-Bromo-3-methylphenyl)sulfonylamine has been studied for its potential as an inhibitor of various enzymes:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase activity .
  • α-Glucosidase Inhibition : This compound may also inhibit α-glucosidase, making it a candidate for managing Type 2 diabetes mellitus .

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives can possess anticancer properties. (4-Bromo-3-methylphenyl)sulfonylamine may exhibit cytotoxic effects against various cancer cell lines due to its ability to induce apoptosis and inhibit tumor growth .

Case Studies

Several studies have explored the applications of sulfonamide compounds similar to (4-Bromo-3-methylphenyl)sulfonylamine:

  • Inhibitory Effects on Cancer Cells :
    • A study demonstrated that certain sulfonamide derivatives showed significant cytotoxicity against breast cancer and colon cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
  • Therapeutic Potential in Neurological Disorders :
    • Research indicated that sulfonamides could be effective in treating neurological disorders by modulating cholinergic activity through acetylcholinesterase inhibition .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling due to electron-withdrawing effects from the sulfonyl group.

Reaction Type Reagents/Conditions Products Key Observations
Nucleophilic Substitution KOH/EtOH, 100°C[(4-Hydroxy-3-methylphenyl)sulfonyl] derivativeActivated by sulfonyl group; meta-methyl minimally impacts reactivity .
Palladium-Catalyzed Coupling Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DME, 80°CBiaryl sulfonamide derivativesSuzuki-Miyaura coupling replaces Br with aryl groups; high yields under mild conditions .

Hydrolysis

The sulfonamide bond resists hydrolysis under standard conditions but cleaves under extreme acidic or basic environments.

Conditions Reagents Products Notes
Acidic Hydrolysis Concentrated HCl, reflux (120°C)4-Bromo-3-methylbenzenesulfonic acid + tert-alkylamineSulfonamide cleavage to sulfonic acid and free amine .
Basic Hydrolysis NaOH (50% w/v), 150°CSodium sulfonate salt + tert-alkylamineLimited efficiency due to steric hindrance from the tetramethylbutyl group .

Oxidation and Reduction

The sulfonyl group is redox-stable, but the bromine and aromatic system participate in selective transformations.

Reaction Type Reagents Products Mechanistic Insights
Bromine Reduction H₂ (1 atm), Pd/C, EtOH[(3-Methylphenyl)sulfonyl] derivativeCatalytic hydrogenation removes Br; retains sulfonamide integrity .
Aromatic Ring Oxidation KMnO₄, H₂SO₄, 80°CSulfonyl-quinone derivativesLimited by electron-withdrawing sulfonyl group; side-chain oxidation dominates .

Cross-Coupling and Functionalization

Transition-metal catalysis enables modular derivatization of the aryl bromide.

Reaction Catalyst System Products Applications
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, NH₃[(4-Amino-3-methylphenyl)sulfonyl] derivativeIntroduces amines for further functionalization .
Sonogashira Coupling CuI, PdCl₂(PPh₃)₂, alkyneAlkynyl-substituted sulfonamideExtends conjugation for optoelectronic applications .

Thermal and Photochemical Stability

  • Thermal Decomposition : Above 250°C, degradation yields SO₂, HBr, and fragmented alkyl amines .

  • UV Exposure : Homolytic C-Br bond cleavage generates aryl radicals, leading to dimerization or cross-linking .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Varied Aromatic Substituents

a. (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine (CAS: 873589-08-3)
  • Structure : Differs in aromatic substituents (2,5-dichloro-4-ethoxy vs. 4-bromo-3-methyl).
  • Properties :
    • Higher molecular weight (382.35 g/mol vs. ~360 g/mol for the target compound).
    • Chlorine and ethoxy groups may increase electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
  • Applications : Likely explored for antimicrobial or antifungal activity, as chloro-aryl sulfonamides are common in drug design .
b. Medicinal Sulfonamides from and
  • Examples : 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives.
  • Key Differences : These incorporate heterocyclic systems (imidazopyridine) instead of a brominated phenyl group.
  • Activity : Such derivatives show anti-inflammatory or kinase inhibitory activity, suggesting the target compound’s sulfonamide group could be tuned for similar medicinal roles .

Amine Derivatives with 1,1,3,3-Tetramethylbutyl Substituents

DUSANTOX ODPA (Octylated Diphenylamine)
  • Structure : N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-4-(1,1,3,3-tetramethylbutyl)benzenamine.
  • Properties :
    • Lacks a sulfonyl group but shares the 1,1,3,3-tetramethylbutylphenyl motif.
    • Molecular weight: ~405 g/mol.
  • Applications : Widely used as an antioxidant in rubber and polymers due to radical-scavenging tertiary amine groups .
N-(4-tert-Octylphenyl)-1-naphthylamine
  • Structure : Combines 1,1,3,3-tetramethylbutylphenyl with a naphthylamine system.
  • Properties : Enhanced steric hindrance from the naphthalene ring improves thermal stability.
  • Applications : Functions as a UV stabilizer and antioxidant in industrial materials .

Brominated Aromatic Amines and Sulfides

a. (4-Bromo-3-fluorophenyl)methylamine (CAS: 1247161-43-8)
  • Structure : Brominated aryl group with a simpler alkylamine chain.
  • Properties : Lower molecular weight (260.15 g/mol) and reduced steric bulk compared to the target compound.
  • Activity : Bromine’s electronegativity may enhance binding to biological targets, though the absence of a sulfonyl group limits sulfonamide-specific interactions .
Bis(1,1,3,3-tetramethylbutyl) Disulfide
  • Structure : Sulfide derivative with two 1,1,3,3-tetramethylbutyl groups.
  • Properties : Volatile and less polar than sulfonamides.

Data Table: Key Comparative Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Applications/Activity References
Target Compound ~360 Bromophenyl-sulfonamide Hypothetical: Antimicrobial
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]... 382.35 Chloroethoxy-sulfonamide Medicinal chemistry candidate
DUSANTOX ODPA ~405 Diphenylamine with tert-octyl Antioxidant in polymers
Bis(1,1,3,3-tetramethylbutyl) Disulfide 266.50 Sulfide Antifungal
(4-Bromo-3-fluorophenyl)methylamine 260.15 Bromofluorophenyl-alkylamine Undisclosed bioactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Bromo-3-methylphenyl)sulfonylamine, and how can purity be maximized?

  • Methodology : A two-step synthesis is recommended:

Sulfonyl Chloride Formation : React 4-bromo-3-methylbenzenethiol with chlorine gas under controlled acidic conditions (e.g., H₂SO₄) to form the sulfonyl chloride intermediate.

Sulfonamide Coupling : React the sulfonyl chloride with 1,1,3,3-tetramethylbutylamine in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

  • Key Challenges : Minimize hydrolysis of the sulfonyl chloride intermediate by maintaining anhydrous conditions. Monitor reaction progress via TLC or HPLC.

Q. How can the structure and purity of (4-Bromo-3-methylphenyl)sulfonylamine be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine and methyl on the aromatic ring, tetramethylbutyl group).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine.
  • X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects of the sulfonyl and branched alkyl groups .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Workflow :

Enzyme Inhibition Assays : Test against sulfonamide-sensitive targets (e.g., carbonic anhydrase) using fluorogenic substrates.

Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values.

Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels, given sulfonamides’ affinity for hydrophobic binding pockets .

Advanced Research Questions

Q. How does the steric bulk of the 1,1,3,3-tetramethylbutyl group influence the compound’s reactivity and biological interactions?

  • Mechanistic Insights :

  • Steric Hindrance : The branched alkyl group reduces nucleophilic attack on the sulfonyl moiety, enhancing stability in physiological conditions.
  • Lipophilicity : LogP calculations (e.g., using ChemAxon) predict increased membrane permeability, which can be validated via PAMPA assays.
  • Crystallographic Data : X-ray structures of analogous compounds (e.g., bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine) show restricted rotation around the sulfonamide bond, affecting target binding .

Q. What computational strategies can predict this compound’s interactions with enzymatic targets?

  • In Silico Approaches :

Molecular Docking : Use AutoDock Vina to model binding poses in sulfonamide-binding enzymes (e.g., dihydrofolate reductase).

MD Simulations : Simulate ligand-protein stability (e.g., GROMACS) over 100 ns to assess conformational dynamics.

QSAR Modeling : Corrogate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity data from analogous sulfonamides .

Q. How can this compound be functionalized for material science applications (e.g., polymer precursors)?

  • Derivatization Strategies :

  • Electrophilic Substitution : Introduce acrylate groups via Mitsunobu reaction for UV-curable resins.
  • Coordination Chemistry : Chelate metal ions (e.g., Pd²⁺) using the sulfonyl oxygen and amine nitrogen for catalytic applications.
  • Thermal Stability : TGA analysis of derivatives (e.g., 1-(4-Bromophenyl)-2-sulfanylethanone analogs) shows decomposition >250°C, suitable for high-performance materials .

Contradictions and Data Gaps

  • Synthetic Yield Variability : reports high yields (>80%) for brominated sulfonamides under basic conditions, while notes challenges in isolating non-polar intermediates. Recommend optimizing solvent systems (e.g., switch from THF to DMF) .
  • Biological Activity : While suggests broad antibacterial potential for sulfonamides, highlights selectivity issues due to steric bulk. Prioritize target-specific assays (e.g., bacterial carbonic anhydrase isoforms) .

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